molecular formula C13H17F2N3OS B608081 1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea CAS No. 218929-99-8

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

Cat. No. B608081
M. Wt: 301.35
InChI Key: LNXOUMUIRMAHEG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IMM-02 is an inhibitor of DID-DAD binding.

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis and Antiarrhythmic/Hypotensive Properties : A study by Chalina, Chakarova, and Staneva (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds related to 1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea, for their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

  • Role in Asymmetric Synthesis : Morokuma et al. (2008) utilized a similar compound in the total synthesis of (+)-trachyspic acid, which is a tumor cell heparanase inhibitor. This research demonstrates the compound's utility in the synthesis of complex organic molecules with potential medical applications (Morokuma et al., 2008).

  • Insecticidal Applications : Knox, Toia, and Casida (1992) studied the insecticidal and acaricidal activities of a similar thiourea compound, diafenthiuron. This research highlights the potential of thiourea derivatives, like the one , in pest management (Knox, Toia, & Casida, 1992).

  • Catalysis in Chemical Synthesis : Russo and Lattanzi (2009) discovered that N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, was an effective catalyst for the oxidation of sulfides, suggesting potential catalytic applications for 1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea in chemical syntheses (Russo & Lattanzi, 2009).

Other Relevant Applications

  • Synthesis of Antioxidants : Lin Xiaoqiong (2012) conducted a study on synthesizing antioxidants using 3,5-di-tert-butyl-4-hydroxyphenyl propionate, a compound structurally related to 1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea. This indicates potential applications in developing new antioxidants (Lin Xiaoqiong, 2012).

  • Photodegradation Studies : Keum et al. (2002) explored the photodegradation of diafenthiuron in various solutions, providing insight into the environmental behavior and stability of thiourea derivatives under sunlight exposure (Keum et al., 2002).

  • Food Contact Materials Safety : A study by Flavourings (2011) on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound similar in structure, assessed its safety for use in food contact materials, suggesting the relevance of similar compounds in food safety research (Flavourings, 2011).

  • Solid-Phase Synthesis of Peptides : Isidro-Llobet et al. (2008) described the use of a linker based on the electron-rich 3,4-ethylenedioxythenyl moiety for the solid-phase synthesis of peptides, a process potentially relevant for derivatives like 1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea in peptide synthesis (Isidro-Llobet et al., 2008).

  • Anticancer Research : Ruswanto et al. (2021) synthesized and screened a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, demonstrating the potential of thiourea derivatives in anticancer drug development (Ruswanto et al., 2021).

properties

CAS RN

218929-99-8

Product Name

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

Molecular Formula

C13H17F2N3OS

Molecular Weight

301.35

IUPAC Name

N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide

InChI

InChI=1S/C13H17F2N3OS/c1-7(17-18-12(20)16-13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,18,20)/b17-7+

InChI Key

LNXOUMUIRMAHEG-REZTVBANSA-N

SMILES

S=C(N/N=C(C1=CC(F)=CC(F)=C1O)\C)NC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IMM-02;  IMM 02;  IMM02; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea
Reactant of Route 3
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea
Reactant of Route 6
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.